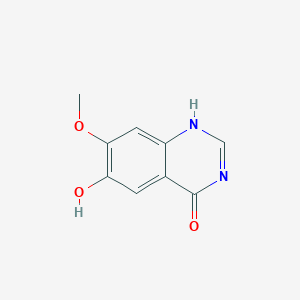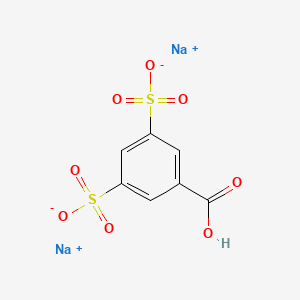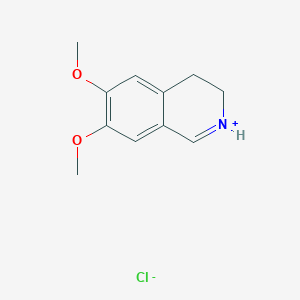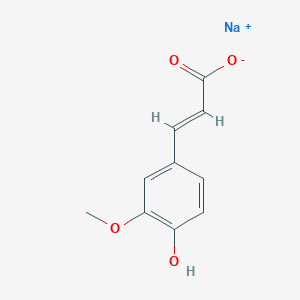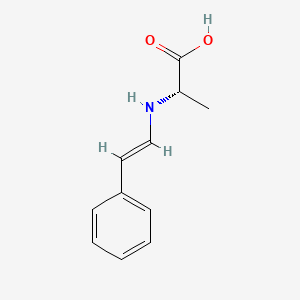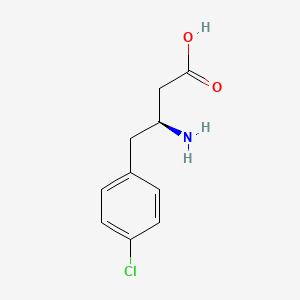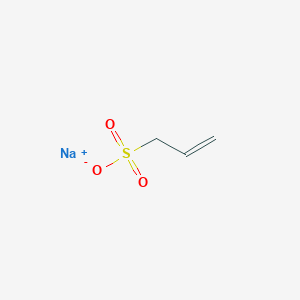
sodium;prop-2-ene-1-sulfonate
Vue d'ensemble
Description
Sodium prop-2-ene-1-sulfonate, also known as sodium allylsulfonate, is a white crystalline solid with the chemical formula C3H5NaO3S. It is a versatile compound widely used in various industrial applications due to its unique chemical properties. The compound is highly soluble in water and alcohol, making it suitable for use in aqueous and alcoholic solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for preparing sodium prop-2-ene-1-sulfonate involves the reaction of allyl alcohol with sodium methanesulfonate. The reaction is typically carried out at room temperature with continuous stirring for about six hours. The resulting mixture is then filtered to remove any insoluble impurities, concentrated, and cooled to crystallize the product .
Industrial Production Methods: In industrial settings, sodium prop-2-ene-1-sulfonate is produced by reacting allyl alcohol with sodium methanesulfonate in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then dried and packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium prop-2-ene-1-sulfonate undergoes various chemical reactions, including:
Polymerization: The compound can polymerize under heat or in the presence of initiators, forming polymers with unique properties.
Substitution Reactions: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Addition Reactions: The double bond in the prop-2-ene moiety allows for addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiators such as peroxides or azo compounds are commonly used.
Substitution Reactions: Reagents like halogens or nucleophiles are used under mild conditions.
Addition Reactions: Catalysts like acids or bases can facilitate these reactions.
Major Products:
Polymers: Used in various industrial applications.
Substituted Compounds: These can be further processed for use in different chemical industries.
Applications De Recherche Scientifique
Sodium prop-2-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of ion exchange processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of dyes, coatings, and as a water treatment agent
Mécanisme D'action
The mechanism of action of sodium prop-2-ene-1-sulfonate primarily involves its ability to undergo polymerization and substitution reactions. The double bond in the prop-2-ene moiety allows it to react with various initiators and reagents, forming polymers and substituted compounds. These reactions are facilitated by the presence of the sulfonate group, which enhances the compound’s reactivity and solubility .
Comparaison Avec Des Composés Similaires
Sodium methanesulfonate: Similar in terms of the sulfonate group but lacks the double bond, making it less reactive in polymerization and addition reactions.
Sodium ethene-1-sulfonate: Contains a similar sulfonate group but differs in the carbon chain length, affecting its reactivity and applications.
Uniqueness: Sodium prop-2-ene-1-sulfonate is unique due to its combination of a sulfonate group and a double bond, which allows it to participate in a wide range of chemical reactions. This makes it highly versatile and valuable in various industrial and research applications .
Propriétés
IUPAC Name |
sodium;prop-2-ene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJULDDNQFCJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


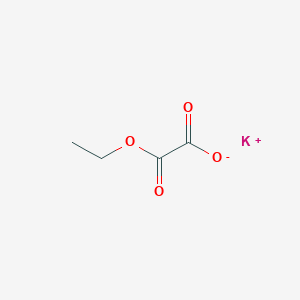
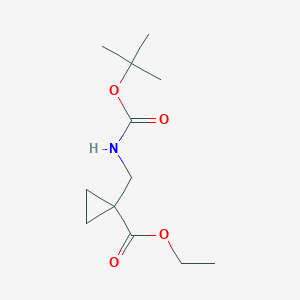
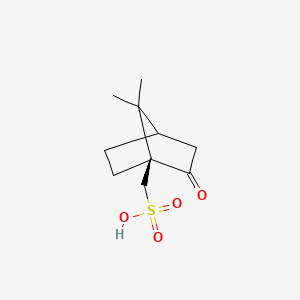
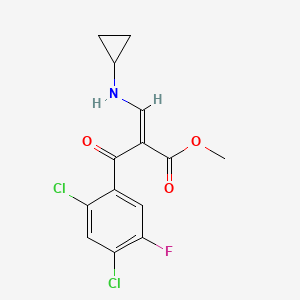
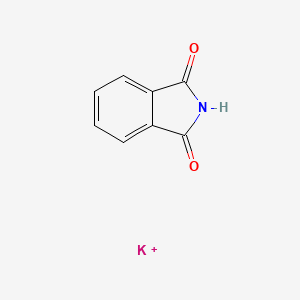
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B7805157.png)
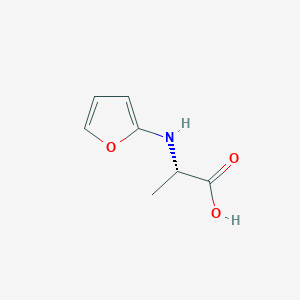
![2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B7805179.png)
